Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate
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Overview
Description
Methyl 8-methyl-1-thia-4,8-diazaspiro[45]decane-3-carboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
Uniqueness
Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate stands out due to its unique spiro structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions .
Biological Activity
Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This spirocyclic compound belongs to a class of diazaspiro compounds, which have been studied for various pharmacological properties, including their roles as enzyme inhibitors and potential therapeutic agents.
Basic Information
- Chemical Name: this compound
- CAS Number: 1437311-95-9
- Molecular Formula: C9H16N2O2S
- Molecular Weight: 216.3 g/mol
Structural Characteristics
The compound features a spirocyclic structure, which is characterized by the presence of two rings that share a single atom. This unique configuration can influence its biological activity by enhancing interactions with biological targets.
Enzyme Inhibition
Recent studies have highlighted the potential of diazaspiro compounds as inhibitors of soluble epoxide hydrolase (sEH), an enzyme linked to hypertension and other cardiovascular diseases. For instance, derivatives based on the diazaspiro framework have demonstrated significant sEH inhibitory activity, leading to reductions in blood pressure in animal models .
Table 1: Biological Activity of Diazaspiro Compounds
Compound | Target Enzyme | Activity | Reference |
---|---|---|---|
2,8-Diazaspiro[4.5]decane-based urea derivatives | sEH | Potent inhibitor | |
This compound | sEH | Potential inhibitor |
Anticancer Potential
Compounds containing spirocyclic structures have been investigated for their anticancer properties. The spirocyclic framework allows for better interaction with protein binding sites, potentially leading to enhanced cytotoxicity against cancer cells. For example, certain piperidine derivatives have shown improved activity against various cancer cell lines due to their unique three-dimensional structures .
Case Study: Anticancer Activity
In one study, a derivative of a similar spirocyclic compound exhibited significant cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in apoptosis induction . This suggests that this compound may also possess similar anticancer properties.
Neuroprotective Effects
There is emerging evidence suggesting that compounds with similar structural characteristics may exhibit neuroprotective effects. For instance, some diazaspiro compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer's .
Properties
IUPAC Name |
methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c1-12-5-3-10(4-6-12)11-8(7-15-10)9(13)14-2/h8,11H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKQEYTXPKHMGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)NC(CS2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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